molecular formula C14H10BrN B13989035 6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile

6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B13989035
M. Wt: 272.14 g/mol
InChI Key: ADWIJDYHQXWGNF-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H10BrN It is a derivative of biphenyl, where a bromomethyl group is attached to the 6th position and a carbonitrile group is attached to the 3rd position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile typically involves the bromination of a suitable biphenyl precursor. One common method involves the bromination of 6-methyl-[1,1’-biphenyl]-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or aldehydes.

Scientific Research Applications

6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Biological Studies: It is used as a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the functional groups undergo changes in oxidation states, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(bromomethyl)biphenyl: Similar structure but with bromomethyl groups at the 4th positions.

    2,2’-Bis(bromomethyl)biphenyl: Bromomethyl groups at the 2nd positions.

    4,4’-Bis(chloromethyl)biphenyl: Chloromethyl groups instead of bromomethyl groups.

Uniqueness

6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific positioning of the bromomethyl and carbonitrile groups, which can influence its reactivity and applications. The presence of both electron-withdrawing and electron-donating groups on the biphenyl ring can lead to unique chemical properties and reactivity patterns.

Properties

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

IUPAC Name

4-(bromomethyl)-3-phenylbenzonitrile

InChI

InChI=1S/C14H10BrN/c15-9-13-7-6-11(10-16)8-14(13)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

ADWIJDYHQXWGNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)CBr

Origin of Product

United States

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